8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Description
8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a chlorine substituent at position 8 and a nitrile group at position 2. Its molecular formula is C₈H₄ClN₃, with a molar mass of 177.59 g/mol . Key spectral characteristics include:
- ¹H NMR (DMSO-d₆): δ 8.65 (dd, J = 6.7, 0.8 Hz), 8.17 (d, J = 1.7 Hz), 8.12 (s) .
- IR: ν(C≡N) absorption near 2208 cm⁻¹, consistent with nitrile stretching .
- MS: m/z 311 [M+H]⁺ for ethynyl-substituted derivatives .
The 8-chloro substituent imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H |
InChI Key |
RRIBPDZBHJSZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as bromoacetonitrile . This method provides a simple and practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.
Industrial Production Methods
Industrial production methods for 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.
Scientific Research Applications
8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and carbonitrile groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
a. 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
- Molecular Formula : C₈H₄ClN₃ (identical to 8-chloro isomer) .
- ¹H NMR : Distinct shifts due to chloro at position 2, e.g., δ 8.65 (H-8) vs. δ 8.17 (H-6) in 8-chloro derivative .
- Applications : Intermediate in kinase inhibitors; positional isomerism alters target binding .
b. 6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carbonitrile
c. 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Functional Group Variations
a. Pyrano-Fused Derivatives (e.g., 7a–c)
- Structure: 4-Methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carbonitrile .
- Physical Properties: Higher melting points (266–270°C for 7a) due to fused pyrano ring rigidity .
- IR: ν(C≡N) 2216–2212 cm⁻¹, similar to non-fused nitriles .
b. Aryl-Substituted Derivatives (e.g., 4j, 4f)
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
